N-mesityl-2-phenoxypropanamide
Description
N-Mesityl-2-phenoxypropanamide is a propanamide derivative characterized by a mesityl group (2,4,6-trimethylphenyl) attached to the amide nitrogen and a phenoxy group at the second carbon of the propane backbone. The mesityl group’s steric bulk and electron-donating methyl substituents may influence solubility, reactivity, and binding interactions compared to simpler aryl or alkyl substituents.
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-phenoxy-N-(2,4,6-trimethylphenyl)propanamide |
InChI |
InChI=1S/C18H21NO2/c1-12-10-13(2)17(14(3)11-12)19-18(20)15(4)21-16-8-6-5-7-9-16/h5-11,15H,1-4H3,(H,19,20) |
InChI Key |
FEAWJLFDWOEPCN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)OC2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)OC2=CC=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Molecular and Structural Differences
The table below compares N-mesityl-2-phenoxypropanamide (hypothetical) with structurally related propanamide derivatives from the evidence:
*Hypothetical structure inferred from nomenclature conventions.
Functional Group Impact on Properties
- Mesityl vs. Phenyl/Diethyl Groups : The mesityl group’s steric bulk may reduce metabolic degradation compared to smaller substituents like phenyl () or diethyl (). This could enhance biological half-life in pharmaceutical applications.
- The sec-butyl group in adds hydrophobicity, which might affect solubility .
- Amino Groups: Amino substituents () introduce H-bond donors/acceptors, critical for target binding in drug design. For example, the 4-amino-2-methylphenyl group in could facilitate interactions with enzyme active sites .
Research Implications and Gaps
- Synthetic Feasibility : The mesityl group’s synthesis may require advanced regioselective alkylation techniques, contrasting with simpler substituents in analogs.
- Application Potential: Amino-substituted analogs () are candidates for kinase inhibitors or antimicrobial agents, while chlorinated derivatives () might serve as agrochemical intermediates.
- Data Limitations: The absence of direct studies on this compound underscores the need for targeted research on its physicochemical and biological properties.
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